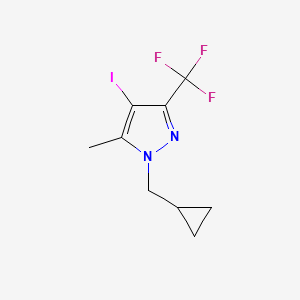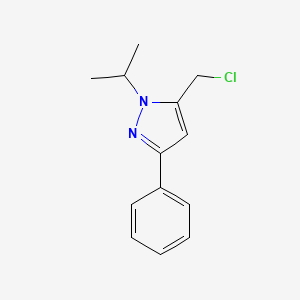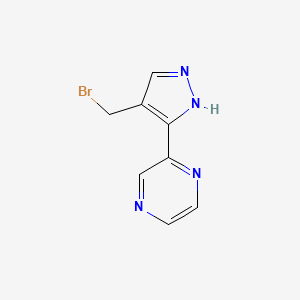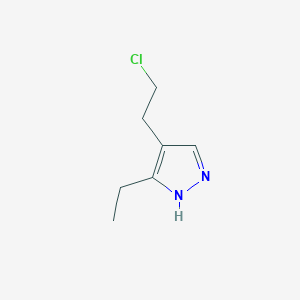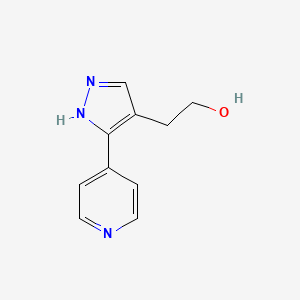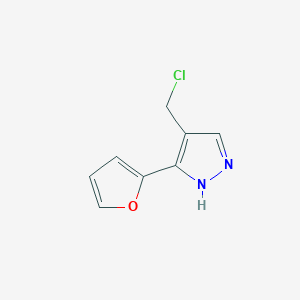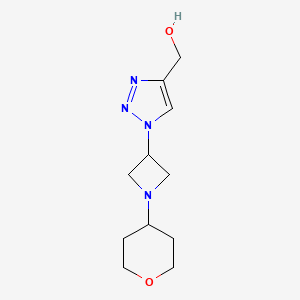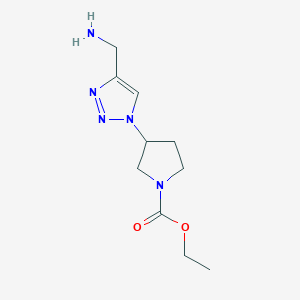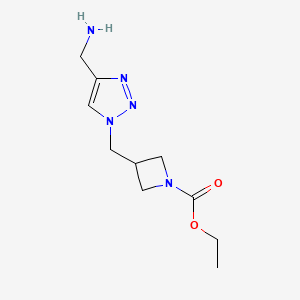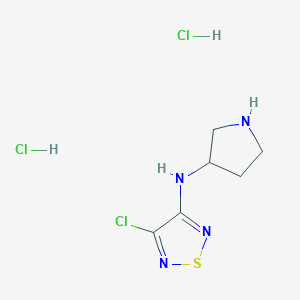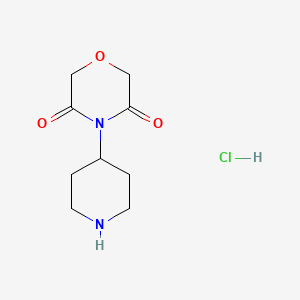
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
説明
Synthesis Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .Molecular Structure Analysis
The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .Chemical Reactions Analysis
“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical And Chemical Properties Analysis
The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .科学的研究の応用
Synthesis of Selective Adenosine A2A Receptor Antagonists
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride: is used as a reactant in the synthesis of selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate dopamine neurotransmission.
Development of Antidepressants
The compound serves as a precursor in the development of novel antidepressants . By influencing neurotransmitter systems, it can contribute to the creation of drugs that target specific pathways implicated in depression.
Cancer Research: E-cadherin Expression Restoration
In cancer research, particularly for colorectal carcinoma, this chemical is utilized to synthesize small molecules that restore E-cadherin expression . This restoration can reduce cell invasion and metastasis, offering a pathway to potential cancer therapies.
Platelet Aggregation Inhibition
It is also a key reactant in the creation of orally bioavailable P2Y12 antagonists . These antagonists are important for the inhibition of platelet aggregation, which is a crucial step in the prevention of thrombosis.
Chemical Synthesis: Chiral Building Blocks
The compound can act as a chiral building block in chemical synthesis . Its stereochemistry is valuable for constructing complex molecules with high enantiomeric purity, which is essential in pharmaceuticals.
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of this compound can be used as stationary phases in chromatography . This application is crucial for the separation of enantiomers and other isomers in complex mixtures.
Neuroscience: Neurotransmitter Modulation
Lastly, in neuroscience, the compound’s derivatives can be studied for their effects on neurotransmitter modulation . This research can lead to a better understanding of neurological disorders and the development of targeted treatments.
Safety and Hazards
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Piperidine derivatives are known to have diverse pharmacological effects, suggesting that they can induce a wide range of molecular and cellular changes .
特性
IUPAC Name |
4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKHUDXAUVKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





